2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethanol;4-methylbenzenesulfonic acid
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Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethanol;4-methylbenzenesulfonic acid is a compound that combines the structural features of 2,3-dihydro-1,4-benzodioxin and 4-methylbenzenesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethanol typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with ethylene oxide under acidic conditions to yield the desired product . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the ethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halides, amines
Scientific Research Applications
2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in the production of certain metabolites, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin core structure but lacks the ethanol and sulfonic acid groups.
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid: Contains similar benzodioxin structure with additional carboxylic acid and ethoxycarbonyl groups.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Similar benzodioxin structure with an ethanone group.
Uniqueness
2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethanol;4-methylbenzenesulfonic acid is unique due to the presence of both the ethanol and sulfonic acid groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62590-70-9 |
---|---|
Molecular Formula |
C17H20O6S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H12O3.C7H8O3S/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,8,11H,5-7H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
XDLJTUQEIKPFKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(OC2=CC=CC=C2O1)CCO |
Origin of Product |
United States |
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